molecular formula C22H23ClN4O3S B6565041 N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921504-64-5

N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6565041
CAS No.: 921504-64-5
M. Wt: 459.0 g/mol
InChI Key: KICBGYIOMGICNC-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 3-chlorophenyl group, a hydroxymethyl-substituted imidazole core, and a carbamoylmethyl moiety linked to a 4-methylphenylmethyl group. Its synthesis involves multi-step reactions, including sulfonamide formation, chloroacetylation, and thioether coupling, as inferred from analogous procedures in the literature . The sulfanyl bridge between the imidazole and acetamide groups is critical for modulating bioactivity, as seen in structurally related compounds .

Properties

IUPAC Name

2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S/c1-15-5-7-16(8-6-15)10-24-20(29)12-27-19(13-28)11-25-22(27)31-14-21(30)26-18-4-2-3-17(23)9-18/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICBGYIOMGICNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Chlorophenyl Group : Imparts hydrophobic characteristics and potential interactions with cellular membranes.
  • Imidazole Ring : Known for its role in biological systems, especially in enzyme catalysis and as a building block in pharmaceuticals.
  • Hydroxymethyl and Sulfanyl Groups : These functional groups may contribute to the compound's reactivity and biological interactions.

Biological Activity

1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of imidazole have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

2. Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer progression and metabolic pathways. For example, compounds with similar structures demonstrated inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases . The IC50 values for these enzyme interactions provide insights into the potency of this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The imidazole moiety may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and apoptosis .
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in cancer cells .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • A study demonstrated that a structurally similar imidazole derivative inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Another case highlighted the compound's potential neuroprotective effects, suggesting it could mitigate damage in models of Alzheimer's disease through cholinergic modulation .

Data Summary

Biological Activity Mechanism IC50 Values References
AnticancerApoptosis inductionVaries by cell line ,
Enzyme inhibitionBChE and AChE inhibitionBChE IC50 = 46.42 µM ,
NeuroprotectionCholinergic modulationNot specified

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibit anticancer properties. For instance:

  • Mechanism of Action : The imidazole ring is known to interact with various biological targets, potentially inhibiting cancer cell proliferation.
  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Research Findings : It demonstrated significant activity against both Gram-positive and Gram-negative bacteria in laboratory settings.
  • Case Study : A study conducted on several bacterial strains revealed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Potential Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development:

  • Cancer Therapy : Its ability to target specific pathways in cancer cells makes it a candidate for further development into anticancer drugs.
  • Infection Control : Its antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for resistant infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfanyl-acetamide derivatives with imidazole cores. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Imidazole Core Phenyl Group Position Key Functional Groups Molecular Weight (g/mol) Bioactivity (Reported) Reference ID
Target Compound 5-(hydroxymethyl), 1-(carbamoylmethyl) 3-chlorophenyl Sulfanyl, hydroxymethyl, carbamoyl ~530 (estimated) Not yet reported -
2-{[1-(4-Chlorophenyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(5-Methyl-1,2-Oxazol-3-yl)Acetamide Unsubstituted 4-chlorophenyl Sulfanyl, oxazole 380.84 Antifungal, kinase inhibition
N-(4-Chlorophenyl)-2-[(1-Methyl-5-Phenyl-1H-Imidazol-2-yl)Sulfanyl]Acetamide 1-methyl, 5-phenyl 4-chlorophenyl Sulfanyl, methyl, phenyl 413.91 Antimicrobial, anti-inflammatory
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-yl)Sulfanyl]Acetamide Thiadiazole instead of imidazole 4-fluorophenyl Dual sulfanyl, thiadiazole 371.46 Anticancer, enzyme inhibition
Cyazofamid (4-Chloro-2-Cyano-N,N-Dimethyl-5-p-Tolylimidazole-1-Sulfonamide) 4-chloro, 2-cyano, 5-p-tolyl N/A Sulfonamide, cyano 324.78 Fungicidal (mitochondrial inhibitor)

Key Findings from Comparative Analysis

Bioactivity Trends :

  • Sulfanyl-acetamide derivatives with imidazole cores (e.g., ) exhibit broader antimicrobial and kinase-inhibitory activities compared to thiadiazole-based analogs (e.g., ), likely due to improved hydrogen-bonding capacity from the imidazole nitrogen atoms.
  • The hydroxymethyl group in the target compound may enhance solubility and metabolic stability relative to methyl or phenyl substituents in analogs like , which often face bioavailability challenges .

The carbamoylmethyl group introduces a polar moiety absent in simpler analogs (e.g., ), which could influence receptor selectivity and reduce off-target effects .

Synthetic Complexity :

  • The target compound requires advanced regioselective synthesis for the hydroxymethyl and carbamoylmethyl groups, contrasting with straightforward chloroacetylation methods used for analogs like .
  • NMR analysis (as in ) would be critical to confirm the integrity of the sulfanyl bridge and substituent positions, given the sensitivity of chemical shifts to structural variations.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step reactions, including:

  • Condensation of intermediates like 4-methylphenyl isocyanide and 3-chloroaniline derivatives to form carboximidoyl chloride intermediates .
  • Protection of hydroxymethyl groups (e.g., using acetyl or silyl groups) to prevent side reactions during sulfanylacetamide coupling .
  • Thioether bond formation via nucleophilic substitution between imidazole-thiolate and α-chloroacetamide intermediates . Key intermediates should be purified via column chromatography and validated by 1^1H-NMR .

Q. How should researchers characterize this compound structurally?

Use a combination of:

  • NMR spectroscopy (1^1H, 13^{13}C) to confirm substituent connectivity and purity .
  • X-ray crystallography to resolve ambiguities in stereochemistry, as demonstrated for analogous chlorophenyl-acetamide derivatives .
  • HPLC-MS for purity assessment and molecular weight confirmation .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize:

  • Cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antiproliferative activity .
  • Enzyme inhibition studies targeting kinases or proteases, given the imidazole-sulfanylacetamide scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 1^1H-NMR shifts) be resolved?

  • Cross-validate with X-ray crystallography to confirm spatial arrangements of substituents .
  • Perform DFT calculations to model electronic environments and predict chemical shifts, leveraging HOMO-LUMO analysis for reactive site identification .
  • Compare with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to identify substituent-specific effects .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Apply Design of Experiments (DoE) to systematically vary reaction parameters (temperature, stoichiometry) .
  • Use Bayesian optimization algorithms for high-throughput screening of conditions, as demonstrated in flow-chemistry systems .
  • Introduce microwave-assisted synthesis to accelerate imidazole ring formation and reduce degradation .

Q. How does modification of the acetamide moiety impact structure-activity relationships (SAR)?

  • Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
  • Substitute the hydroxymethyl group with bulky substituents (e.g., cycloheptyl) to improve metabolic stability .
  • Quantify effects using molecular docking and free-energy perturbation (FEP) simulations .

Q. What computational methods predict the compound’s reactivity and stability?

  • HOMO-LUMO analysis identifies nucleophilic/electrophilic sites for reaction planning .
  • Molecular Electrostatic Potential (MESP) maps highlight regions prone to hydrolysis or oxidation .
  • MD simulations assess conformational stability in aqueous and lipid bilayer environments .

Q. What challenges arise in crystallographic studies of this compound? **

  • Polymorphism : Screen crystallization solvents (e.g., DMSO/water mixtures) to isolate stable polymorphs .
  • Disorder in flexible chains : Use low-temperature (100 K) data collection to resolve the hydroxymethyl and carbamoyl groups .

Q. How can analogs be designed to improve pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., sulfonamides) to reduce hydrophobicity while retaining membrane permeability .
  • Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) .
  • Validate using Caco-2 cell assays for intestinal absorption and microsomal stability tests .

Q. How to validate target engagement in cellular models?

  • Use photoaffinity labeling with a radiolabeled analog to confirm binding to intended targets (e.g., kinases) .
  • Pair with knockdown/overexpression models to correlate activity with target protein levels .

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